2-(2,4-dimethylphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride
Description
2-(2,4-Dimethylphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride is a structurally complex acetamide derivative featuring:
- A 2,4-dimethylphenyl group attached to the acetamide backbone.
- A 6-methoxybenzothiazole moiety, which confers aromatic and heterocyclic properties.
The inclusion of a benzothiazole group aligns with derivatives known for antimicrobial, anti-inflammatory, and analgesic properties . The hydrochloride salt form improves stability and aqueous solubility, critical for pharmacological applications.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-17-4-5-19(18(2)14-17)15-23(28)27(9-8-26-10-12-30-13-11-26)24-25-21-7-6-20(29-3)16-22(21)31-24;/h4-7,14,16H,8-13,15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJRNKXOWFVYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dimethylphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride , also known by its CAS number 1216419-85-0, is a synthetic derivative of benzothiazole that has garnered attention for its potential biological activities. This article delves into its biological properties, including anti-inflammatory and anticancer activities, supported by research findings and case studies.
- Molecular Formula : C24H30ClN3O3S
- Molecular Weight : 476.03 g/mol
- IUPAC Name : 2-(2,4-dimethylphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Similar compounds have been shown to inhibit key proteins associated with cancer progression and inflammation:
- Inhibition of Kinases : Compounds in the benzothiazole class often target receptor tyrosine kinases (RTKs), such as EGFR and VEGFR, which are crucial in cancer cell proliferation and survival.
- Cell Cycle Regulation : It is hypothesized that this compound may influence the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound in focus.
-
Cell Line Studies :
- The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). IC50 values ranged from 0.315 to 2.66 μM, indicating potent antiproliferative effects .
- In particular, modifications on the benzothiazole scaffold were found to enhance cytotoxicity, with specific substituents showing optimal activity against tumor cells.
- Mechanistic Insights :
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In Vitro Studies :
- Inflammation models demonstrated that this compound could reduce pro-inflammatory cytokine levels, indicating its potential use in treating inflammatory diseases.
- The structural characteristics of the compound suggest that it may modulate pathways involved in inflammatory responses.
Case Studies
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Observations:
The morpholinoethyl group provides superior solubility over dimethylaminoethyl (as in ) due to the oxygen-rich morpholine ring.
Benzothiazole vs. Thiazole/Triazole :
Physicochemical Data:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
